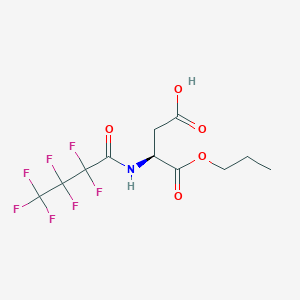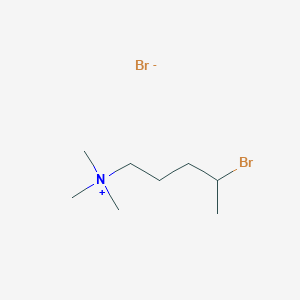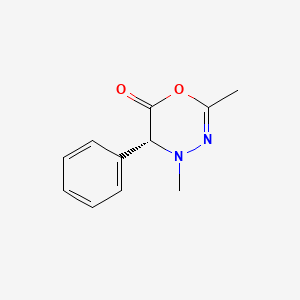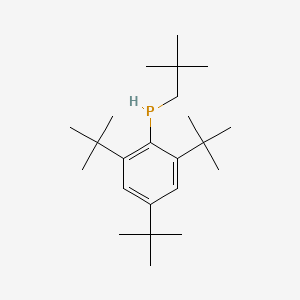![molecular formula C15H26O2 B14380654 2-[(Dec-2-yn-1-yl)oxy]oxane CAS No. 88517-98-0](/img/structure/B14380654.png)
2-[(Dec-2-yn-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dec-2-yn-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It features a six-membered ring containing five carbon atoms and one oxygen atom, with a dec-2-yn-1-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dec-2-yn-1-yl)oxy]oxane typically involves the reaction of dec-2-yn-1-ol with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The process involves the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The purification of the product is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Dec-2-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the dec-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents are commonly used.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Dec-2-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms and interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Dec-2-yn-1-yl)oxy]oxane involves its ability to act as a protecting group for alcohols. The compound forms stable tetrahydropyranyl ethers, which can be selectively deprotected under acidic conditions to regenerate the parent alcohol . This property is valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing five carbon atoms and one oxygen atom.
2-[(Undec-2-yn-1-yl)oxy]oxane: Another oxane derivative with an undec-2-yn-1-yloxy substituent.
Uniqueness
2-[(Dec-2-yn-1-yl)oxy]oxane is unique due to its specific alkyne substituent, which imparts distinct reactivity and stability compared to other oxane derivatives. Its ability to form stable protecting groups for alcohols makes it particularly valuable in organic synthesis.
Propriétés
Numéro CAS |
88517-98-0 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-dec-2-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-7,9,11-14H2,1H3 |
Clé InChI |
NSZSQEWGSFAPIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)



![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)

![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)







